5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a bromine atom at the 5-position, a cyclohexylmethyl group at the 1-position, and a carbonyl group at the 2-position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, followed by bromination and subsequent alkylation with cyclohexylmethyl halide. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzimidazole ring can undergo oxidation to form N-oxides or other oxidized derivatives.
Reduction Reactions: The carbonyl group at the 2-position can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines. Conditions typically involve the use of polar solvents and heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 5-amino-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one and 5-thio-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include alcohols and amines derived from the reduction of the carbonyl group.
Scientific Research Applications
5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexylmethyl group contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-benzo[d]imidazol-2(3H)-one
- 1-(Cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one
- 5-Bromo-1H-imidazol-2-amine
Uniqueness
5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both the bromine atom and the cyclohexylmethyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
6-bromo-3-(cyclohexylmethyl)-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c15-11-6-7-13-12(8-11)16-14(18)17(13)9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRSKEFPWIYNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=C(C=C(C=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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